Nona-5,8-dien-4-ol
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Overview
Description
Nona-5,8-dien-4-ol is an organic compound characterized by a nine-carbon chain with two double bonds located at the 5th and 8th positions and a hydroxyl group at the 4th position. This compound is part of the broader class of dienols, which are known for their unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-5,8-dien-4-ol can be synthesized through various methods. One common approach involves the reaction of nona-1,8-diene with specific reagents to introduce the hydroxyl group at the desired position. For instance, the reaction of nona-1,8-diene with diethylaluminum chloride followed by hydrolysis can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The purification of the final product is achieved through techniques such as distillation and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Nona-5,8-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Nona-5,8-dien-4-one or nona-5,8-dien-4-al.
Reduction: this compound can be converted to nona-5,8-dien-4-ane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Nona-5,8-dien-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of nona-5,8-dien-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bonds may also participate in various chemical reactions, altering the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Nona-1,8-dien-5-ol
- Nona-1,8-dien-5-one
- Nona-1,8-dien-4-ol
Uniqueness
Nona-5,8-dien-4-ol is unique due to the specific positioning of its double bonds and hydroxyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
115878-86-9 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
nona-5,8-dien-4-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h3,6,8-10H,1,4-5,7H2,2H3 |
InChI Key |
GQAMPEUSBYNVQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=CCC=C)O |
Origin of Product |
United States |
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